1-bromo-4-(1-methoxyethenyl)benzene
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Overview
Description
1-bromo-4-(1-methoxyethenyl)benzene is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methoxyethene group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-bromo-4-(1-methoxyethenyl)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . Another method involves the bromination of phenylacetic acid followed by esterification and subsequent methoxylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-bromo-4-(1-methoxyethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-bromo-4-(1-methoxyethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-(1-methoxyethenyl)benzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets. The compound can interact with enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
1-bromo-4-(1-methoxyethenyl)benzene can be compared with other similar compounds such as:
4-Bromophenylacetic acid: Similar in structure but lacks the methoxyethene group, leading to different reactivity and applications.
4-Bromophenylsulfonyl derivatives: These compounds have a sulfonyl group instead of a methoxyethene group, resulting in different chemical and biological properties.
Thiazole derivatives: These compounds contain a thiazole ring and exhibit diverse biological activities, making them distinct from this compound.
Properties
Molecular Formula |
C9H9BrO |
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Molecular Weight |
213.07 g/mol |
IUPAC Name |
1-bromo-4-(1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H9BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3 |
InChI Key |
FYJFFDDXEGFRLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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